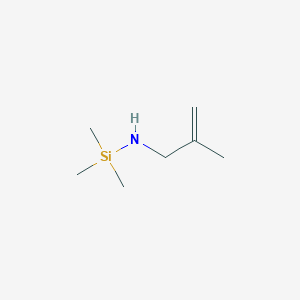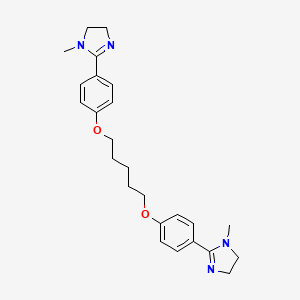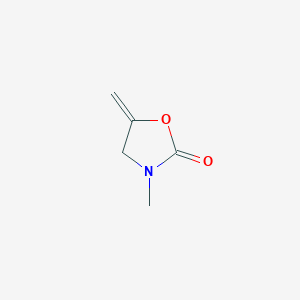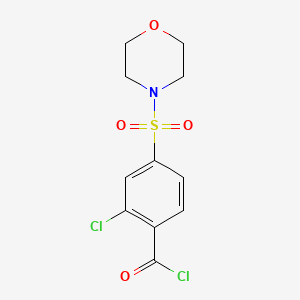![molecular formula C12H7N5O8 B14294742 2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-33-4](/img/structure/B14294742.png)
2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine is a polynitro aromatic compound known for its high energy density and stability. This compound is part of a class of materials often used in energetic applications due to their ability to release a significant amount of energy upon decomposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine typically involves nitration reactions. One common method involves the nitration of biphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are paramount due to the highly reactive nature of the nitrating agents and the explosive potential of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reductants like tin(II) chloride in acidic medium.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used; for example, methoxy groups if sodium methoxide is used.
Applications De Recherche Scientifique
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, although its high reactivity limits its direct biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the development of high-energy materials for explosives and propellants.
Mécanisme D'action
The mechanism by which 2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine exerts its effects involves the decomposition of its nitro groups, releasing a significant amount of energy. The molecular targets include the nitro groups, which undergo reduction or substitution reactions, leading to the formation of various products. The pathways involved are primarily those of electron transfer and bond cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 2,3,5,6-Tetranitroaniline
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX)
Uniqueness
2’,3,5,6’-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which provides a balance between stability and high energy density. Compared to other similar compounds, it offers a higher degree of stability while maintaining a significant energy release upon decomposition.
Propriétés
Numéro CAS |
114107-33-4 |
|---|---|
Formule moléculaire |
C12H7N5O8 |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
2-(2,6-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-7(4-6(14(18)19)5-10(12)17(24)25)11-8(15(20)21)2-1-3-9(11)16(22)23/h1-5H,13H2 |
Clé InChI |
WFLHKZXURPCFFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)







![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
